Methyl gfadsg
CAS No.: 162330-32-7
Cat. No.: VC20920864
Molecular Formula: C21H36NNaO18S
Molecular Weight: 645.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162330-32-7 |
---|---|
Molecular Formula | C21H36NNaO18S |
Molecular Weight | 645.6 g/mol |
IUPAC Name | sodium;[(2R,3S,4R,5R,6R)-5-acetamido-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl sulfate |
Standard InChI | InChI=1S/C21H37NO18S.Na/c1-6-11(25)13(27)15(29)20(36-6)39-17-9(5-35-41(31,32)33)38-19(34-3)10(22-7(2)24)18(17)40-21-16(30)14(28)12(26)8(4-23)37-21;/h6,8-21,23,25-30H,4-5H2,1-3H3,(H,22,24)(H,31,32,33);/q;+1/p-1/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20?,21-;/m0./s1 |
Standard InChI Key | INIIUSWZEGQLNG-PBJYBBQPSA-M |
Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
Introduction
Structural Characterization of Methyl GFADSG
Molecular Architecture
Methyl GFADSG’s structure comprises a complex arrangement of carbohydrate moieties modified with sulfate and methyl groups. Its IUPAC name—sodium;[(2R,3S,4R,5R,6R)-5-acetamido-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl sulfate—indicates a highly branched oligosaccharide backbone . Key features include:
-
A methyl glycoside group at the reducing end, which stabilizes the compound against enzymatic degradation.
-
A 6-O-sulfo modification on the glucosamine residue, introducing a negatively charged sulfate group that may influence solubility and molecular interactions.
-
A Lewis X-type trisaccharide motif (Galβ1-4(Fucα1-3)GlcNAc), a structure implicated in cell adhesion and immune responses .
The stereochemical configuration, as defined by the SMILES notation (CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O).[Na+]
), confirms the presence of β-glycosidic linkages and axial/equatorial hydroxyl orientations critical for three-dimensional folding.
Physicochemical Properties
Solubility and Stability
As a sodium salt of a sulfated glycoside, Methyl GFADSG is hypothesized to exhibit high solubility in polar solvents such as water and dimethyl sulfoxide (DMSO). The sulfate group () enhances hydrophilicity, while the methyl glycoside moiety reduces susceptibility to acid-catalyzed hydrolysis compared to reducing sugars. Theoretical predictions using group contribution methods suggest:
Property | Value | Method/Source |
---|---|---|
LogP | -3.2 ± 0.5 | Calculated (PubChem) |
Water Solubility | >10 mg/mL | Estimated |
pKa (Sulfate) | <1.0 | Analogous compounds |
Spectroscopic Signatures
While experimental spectra are unavailable, comparisons to structurally related sulfated oligosaccharides suggest:
-
NMR: Downfield shifts for H-6 of the sulfated glucosamine () and anomeric protons ().
-
IR: Strong absorption bands at (S=O stretching) and (C-O-S vibration) .
Synthetic Pathways and Challenges
Proposed Biosynthetic Route
The synthesis of Methyl GFADSG would likely involve enzymatic sulfation and glycosyltransferase-mediated assembly:
-
Core Synthesis: Chemoenzymatic construction of the Lewis X trisaccharide using β1-4-galactosyltransferase and α1-3-fucosyltransferase.
-
Sulfation: Recombinant sulfotransferases (e.g., GlcNAc-6-O-sulfotransferase) introduce sulfate groups at the C-6 position of glucosamine .
-
Methyl Glycoside Formation: Acid-catalyzed methanolysis to protect the reducing end.
Technical Hurdles
-
Regioselective Sulfation: Achieving site-specific sulfation without side reactions remains challenging in vitro.
-
Purification: Separation of sulfated isoforms requires advanced techniques like anion-exchange chromatography.
Future Research Directions
-
Synthesis Validation: Developing a scalable synthetic route with >95% purity.
-
Structural Biology: X-ray crystallography to resolve binding modes with lectins.
-
In Silico Studies: Molecular dynamics simulations to predict stability in physiological buffers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume